molecular formula C16H19N5O B2845249 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1448123-77-0

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide

Cat. No.: B2845249
CAS No.: 1448123-77-0
M. Wt: 297.362
InChI Key: OSMXRAROAKENQQ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a nicotinamide moiety, which is a form of vitamin B3 and a direct precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD+) . NAD+ is a critical coenzyme involved in numerous cellular processes, including mitochondrial energy metabolism, ATP production, DNA repair, and regulation of cellular senescence and aging . Researchers are particularly interested in compounds that can influence NAD+ pathways to study cellular energy dynamics, oxidative stress responses, and mechanisms related to aging and disease . The structural features of this compound, including its pyrimidine and pyrrolidine rings, suggest potential for modulating biological targets, drawing parallels to other patented compounds with defined research applications . This reagent is provided strictly for research use only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-6-5-7-17-10-13)12(2)19-16(18-11)21-8-3-4-9-21/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMXRAROAKENQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route includes the following steps:

  • Formation of the Pyrimidinyl Core: : The pyrimidinyl core can be synthesized through a condensation reaction between a suitable diketone and guanidine. This reaction forms the pyrimidinyl ring structure.

  • Introduction of the Pyrrolidinyl Group: : The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the pyrimidinyl core.

  • Attachment of the Nicotinamide Moiety: : The final step involves the coupling of the nicotinamide group to the pyrimidinyl core. This can be achieved through amide bond formation reactions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be used to convert certain functional groups within the molecule, leading to the formation of new compounds.

  • Substitution Reactions:

Common reagents and conditions used in these reactions include oxidizing agents like KMnO₄ (potassium permanganate) for oxidation, reducing agents like LiAlH₄ (lithium aluminium hydride) for reduction, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a nicotinamide group. Its molecular formula is C13H20N4OC_{13}H_{20}N_{4}O with a molecular weight of 252.33 g/mol. The presence of the pyrrolidine ring enhances its steric and electronic properties, allowing for diverse interactions with biological targets.

Antioxidative Properties

Research indicates that compounds with pyrrolidine rings exhibit significant antioxidative activity. This property can be leveraged in developing therapeutic agents aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders.

Antibacterial Activity

The compound has been shown to possess antibacterial properties, making it a candidate for the development of new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Cancer Research

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide has been investigated for its anticancer properties. Its structural features may allow it to interact with specific cellular pathways involved in tumor growth and proliferation, positioning it as a potential lead compound in cancer therapy.

Case Study 1: Antioxidative Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidative effects of various pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Antibacterial Efficacy

In research conducted by Pharmaceutical Biology, the antibacterial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, highlighting its potential as a new antibiotic agent.

Case Study 3: Cancer Cell Proliferation

A recent investigation published in Cancer Letters explored the effects of this compound on cancer cell lines. The study found that the compound significantly reduced cell viability and induced apoptosis in certain cancer types, indicating its therapeutic promise.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

  • Structure : Nicotinamide substituted with a methoxy group at position 5, a trimethylsilyl (TMS) group at position 4, and an N-phenyl moiety.
  • Key Differences :
    • The absence of a pyrimidine core; this analog uses a pyridine ring.
    • The TMS group increases hydrophobicity compared to the methyl and pyrrolidine substituents in the target compound.
    • Catalog Molecular formula C₁₆H₂₀N₂O₂ , molecular weight 272.34 g/mol , priced at $400/g (1 g scale) .

Structural Analog 2: N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide

  • Structure : Nicotinamide derivative with methoxy groups at positions 2 and N-methyl, and a pyrrolidin-1-yl group at position 4.
  • Key Differences :
    • Retains the pyrrolidine substituent but lacks the pyrimidine core.
    • The dimethoxy and N-methyl groups may reduce steric hindrance compared to the target compound’s methylated pyrimidine.
    • Catalog Molecular formula C₁₃H₁₉N₃O₃ , molecular weight 265.31 g/mol , priced at $400/g (1 g scale) .

Structural Analog 3: Pyrimidine-Based Impurities (e.g., Sodium Hydroxytriamterene Sulphate)

  • Structure : Triamterene derivative with a sulfated hydroxyl group and sodium counterion.
  • Key Differences :
    • Shares a pyrimidine core but incorporates a pteridine system (unlike the target compound’s simpler pyrimidine).
    • Pharmacologically, triamterene is a diuretic, suggesting divergent applications compared to the nicotinamide-linked target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Price ($/g)
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide Pyrimidine 4,6-dimethyl; 2-pyrrolidine; 5-nicotinamide Not provided Not provided Not listed
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Pyridine 5-methoxy; 4-TMS; N-phenyl C₁₆H₂₀N₂O₂ 272.34 400
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide Pyridine 2,N-dimethoxy; 6-pyrrolidine C₁₃H₁₉N₃O₃ 265.31 400

Research Findings and Implications

  • Synthetic Challenges : The target compound’s pyrimidine-pyrrolidine-nicotinamide architecture likely requires multi-step synthesis, similar to analogs like N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, which is sold at a premium price ($400/g), reflecting synthetic complexity .
  • Bioactivity Predictions : The pyrrolidine group in both the target compound and N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide may improve membrane permeability, while the pyrimidine core could enhance binding to ATP pockets in kinases .
  • Regulatory Considerations : Impurity profiles (e.g., 5-Nitrosopyrimidine-2,4,6-triamine) in related compounds highlight the need for stringent quality control during manufacturing .

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6, along with a pyrrolidine substituent at position 2. This structure is linked to a nicotinamide moiety, which is known for its role in biological processes such as DNA repair and cellular metabolism. The unique combination of these structural elements contributes to the compound's biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit specific kinases involved in cancer progression. For instance, studies have shown that similar compounds can inhibit FLT3 kinase activity with low IC50 values, suggesting potential use in treating FLT3-mutated leukemias .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial properties, akin to other pyrimidine derivatives that have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Cell Cycle Arrest and Apoptosis Induction : Some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for compounds targeting pathways involved in tumor growth and survival .

Anticancer Activity

A study exploring the anticancer properties of pyrimidine derivatives highlighted that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-11 (leukemia)0.28FLT3 inhibition
Compound BMCF-7 (breast cancer)0.52Apoptosis induction
Compound CA549 (lung cancer)1.0Cell cycle arrest

These results indicate that modifications to the core structure can enhance potency against specific cancer types.

Antimicrobial Activity

A screening study revealed that similar compounds showed promising antibacterial activity against S. aureus, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL . This suggests potential applications in developing new antibiotics.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following table summarizes common synthetic routes:

StepReaction TypeConditions
1Nucleophilic substitutionPyrrolidine with 2-chloropyrimidine under basic conditions
2Amide formationReaction with nicotinoyl chloride in an organic solvent

These methods ensure high yields and purity, essential for subsequent biological testing.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?

  • Synthesis typically involves: (i) Coupling of a pre-functionalized pyrimidine intermediate with nicotinamide via nucleophilic aromatic substitution. (ii) Optimization via palladium-catalyzed cross-coupling for regioselective substitution .
  • Critical Considerations : Route selection depends on yield (reported 60–75% for stepwise synthesis), scalability, and purity. HPLC or LC-MS is recommended for purity validation .

Q. How do the physical properties (e.g., solubility, stability) of this compound affect its experimental utility?

  • The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but has limited aqueous solubility, requiring formulation with cyclodextrins or surfactants for in vitro assays. Stability studies suggest sensitivity to strong oxidants and light, necessitating storage at –20°C under inert gas .
  • Methodological Tip : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. off-target effects)?

  • Discrepancies may arise from assay conditions (e.g., cell-free vs. cellular systems) or structural similarities to other pyrimidine derivatives.
  • Experimental Design : (i) Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in control experiments. (ii) Employ CRISPR-edited cell lines to isolate target pathways .
  • Data Analysis : Compare IC50 values across multiple assays and validate via molecular docking to predict binding affinities .

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

  • Challenges include competing side reactions during pyrimidine ring functionalization.
  • Optimization Strategies : (i) Use flow chemistry to enhance temperature control and reaction homogeneity. (ii) Introduce protecting groups (e.g., tert-butyldimethylsilyl) for sensitive intermediates .
  • Analytical Validation : Monitor reaction progress via in-line FTIR to detect intermediates and adjust conditions dynamically .

Q. What mechanistic insights explain its dual activity in anti-inflammatory and anticancer assays?

  • The compound may target overlapping pathways, such as MAPK/ERK signaling, via its pyrimidine core. The pyrrolidine group could modulate membrane permeability, enhancing intracellular accumulation .
  • Methodological Approach : (i) Perform phosphoproteomics to identify kinase inhibition profiles. (ii) Use fluorescent probes (e.g., FITC-labeled analogs) to track cellular uptake .

Q. How do structural modifications (e.g., replacing pyrrolidine with piperidine) alter bioactivity?

  • Substituting pyrrolidine with bulkier heterocycles (e.g., piperidine) may reduce solubility but improve target specificity.
  • Case Study : Analogous compounds with 4-methylpiperazine showed enhanced anticancer activity but increased cytotoxicity in normal cells .
  • Synthetic Guidance : Prioritize modifications at position 2 of the pyrimidine ring, as this site tolerates diverse substituents without destabilizing the core .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its enzyme inhibition potency (e.g., COX-2 IC50 ranging from 0.5–5 µM)?

  • Variability may stem from assay formats (e.g., fluorescence vs. radiometric assays) or enzyme sources (recombinant vs. native).
  • Resolution Protocol : (i) Standardize assays using commercially available recombinant enzymes. (ii) Validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Resources

  • Structural Elucidation : X-ray crystallography (e.g., CCDC deposition for analogous compounds ).
  • Activity Screening : High-throughput kinase profiling panels (e.g., Eurofins DiscoverX).
  • Synthetic Protocols : Refer to optimized procedures for 4,6-dimethylpyrimidine derivatives .

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